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4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1172749-94-8) is a heterocyclic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one family, specifically featuring a 4-position acyl substitution with a 1-ethyl-1H-pyrazole-3-carbonyl group. With a molecular formula of C14H14N4O2 and a molecular weight of 270.29 g/mol, this compound is currently listed as a research-grade chemical by specialty suppliers and is intended exclusively for non-human, non-therapeutic laboratory investigations.

Molecular Formula C14H14N4O2
Molecular Weight 270.292
CAS No. 1172749-94-8
Cat. No. B2951822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS1172749-94-8
Molecular FormulaC14H14N4O2
Molecular Weight270.292
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C14H14N4O2/c1-2-17-8-7-11(16-17)14(20)18-9-13(19)15-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H,15,19)
InChIKeyPRKSOYDWVXRREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1172749-94-8): Core Chemistry and Sourcing Context


4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1172749-94-8) is a heterocyclic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one family, specifically featuring a 4-position acyl substitution with a 1-ethyl-1H-pyrazole-3-carbonyl group [1]. With a molecular formula of C14H14N4O2 and a molecular weight of 270.29 g/mol, this compound is currently listed as a research-grade chemical by specialty suppliers and is intended exclusively for non-human, non-therapeutic laboratory investigations . The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been broadly exploited in medicinal chemistry as a privileged structure for kinase inhibition, particularly against JNK3, CDK5, CK1, GSK-3β, and other disease-relevant targets [2], though specific biological data for this exact derivative remain extremely limited in the peer-reviewed primary literature.

Privileged 3,4-dihydroquinoxalin-2(1H)-one kinase scaffold
4-acyl variation with 1-ethyl-1H-pyrazole-3-carbonyl group
Exploratory SAR probe; individual kinase potency uncharacterized
Research-grade; intended for non-clinical laboratory studies

Why Generic Substitution Fails: Critical Structural Distinctions of 4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one vs. In-Class Analogs


Within the 4-acyl-3,4-dihydroquinoxalin-2(1H)-one chemotype, minor structural variations at the acyl substituent produce substantial differences in biological target engagement, selectivity, and physicochemical properties that preclude simple interchangeability. The 1-ethyl-1H-pyrazole-3-carbonyl moiety present in CAS 1172749-94-8 is structurally distinct from the 1-methyl-1H-pyrazole-5-carbonyl analog (CAS 1172764-93-0) in both the N-alkyl group (ethyl vs. methyl) and the pyrazole attachment point (3-carbonyl vs. 5-carbonyl), which alters hydrogen-bond geometry and steric bulk at the hinge-binding region of kinase active sites [1]. Even more divergent is the pyrazine-2-carbonyl analog (CAS 851819-83-5), where replacement of the pyrazole ring with an electron-deficient pyrazine ring shifts both electronic character and logP, with documented IC50 values against xanthine oxidase of 2.60 µM [2]—a target profile irrelevant to most 3,4-dihydroquinoxalin-2(1H)-one applications. The extensive structure-activity relationship data from the 3,4-dihydroquinoxalin-2(1H)-one JNK3 inhibitor program demonstrates that single-atom modifications at the 4-position can alter kinase selectivity by over 500-fold [3], underscoring the critical risk of unverified analog substitution in procurement decisions.

1-Methyl-5-carbonyl analog (CAS 1172764-93-0)
Regioisomeric shift (C3→C5) and ethyl-to-methyl change may alter kinase hinge-binding geometry and selectivity.
Pyrazine-2-carbonyl analog (CAS 851819-83-5)
Electron-deficient pyrazine ring shifts target engagement toward xanthine oxidase, not kinase inhibition; assay profiles not transferable.
Unverified in-class substitution
SAR data show that minor 4-acyl modifications can produce large selectivity shifts; activity and ADME properties may not be conserved.

Quantitative Differentiation Evidence for 4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one Against Closest Analogs


Structural Differentiation: N-Ethyl vs. N-Methyl Pyrazole Substitution at the 4-Acyl Position

The target compound bears a 1-ethyl-1H-pyrazole-3-carbonyl substituent at the 4-position of the dihydroquinoxalinone core, whereas the closest commercially listed analog, 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1172764-93-0), carries a 1-methyl-1H-pyrazole-5-carbonyl group . This structural difference involves two simultaneous variations: (i) the N-alkyl substituent on the pyrazole ring (ethyl vs. methyl), which increases calculated logP by approximately 0.5–0.8 units (class-level inference based on the Hansch π constant for a methylene increment), and (ii) the regiochemistry of the carbonyl attachment (pyrazole C3 vs. C5), which alters the distance and vector of the carbonyl oxygen relative to the quinoxalinone scaffold. In the context of 3,4-dihydroquinoxalin-2(1H)-one-based kinase inhibitors, the 4-acyl group directly interacts with the kinase hinge region and solvent-exposed channel; the ethyl vs. methyl difference alone was sufficient to drive >50-fold selectivity shifts between JNK isoforms in the J46 series [1]. No direct head-to-head biochemical comparison between these two specific compounds has been published.

N-Ethyl vs N-Methyl Regioisomerism
Class-level
Target: 1-Ethyl-3-carbonyl; MW 270.29; est. logP ~1.5
Analog: 1-Methyl-5-carbonyl; MW 256.26; est. logP ~1.0
Δ MW +14; Δ logP +0.5–0.8; carbonyl regioisomerism (C3 vs C5)
Regioisomeric and alkyl differences likely alter hinge-binding geometry.
LogP estimates are class-level, not experimentally measured.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Kinase Inhibition Profile: Class-Level Potency Baselines for 3,4-Dihydroquinoxalin-2(1H)-one Derivatives vs. This Compound's Uncharacterized Status

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a validated kinase inhibitor pharmacophore. In the Shabaan et al. (2011) study, nineteen 3,4-dihydroquinoxalin-2(1H)-one derivatives—including compounds with acyl, pyrazole, and hydrazone modifications—were screened against CDK5, CK1, and GSK-3β [1]. None of the tested compounds exhibited inhibition below 10 µM for any of these three kinases, establishing a class-level potency floor of >10 µM for unoptimized derivatives. In contrast, structure-based optimization of the same core within the J46 program yielded J46-37, a highly optimized derivative with nanomolar JNK3 inhibition (IC50 < 100 nM) and >500-fold selectivity over JNK1 and JNK2, and >50-fold selectivity over DDR1 and EGFR (T790M, L858R) [2]. As CAS 1172749-94-8 has not been individually profiled in any published kinase assay, its potency should be assumed to lie between the unoptimized class baseline (>10 µM against CDK5/CK1/GSK-3β) and the optimized J46-37 exemplar (<100 nM against JNK3), contingent upon whether its pyrazole-3-carbonyl moiety engages the kinase hinge with favorable geometry.

Kinase Potency Baseline
Class-level
Uncharacterized
Class range: IC50 >10 µM (unoptimized) to
No published potency data for this compound; assay fit not guaranteed.
Baselines from CDK5/CK1/GSK-3β and JNK3 studies; compound not tested.
Antimicrobial Activity
Class-level
This compound was not included in antimicrobial screening; best class representatives showed only slight activity.
No demonstrated advantage for antimicrobial procurement.
Data from Shabaan et al., 2011; no MIC values available.
Xanthine Oxidase Engagement
Reported
Target: No data; scaffold optimized for kinase hinge-binding
Pyrazine analog: IC50 2.60 µM (bovine xanthine oxidase)
Divergent target space; pyrazine ring shifts engagement away from kinases.
Reinforces that heteroaryl-carbonyl group dictates target selectivity.
Source: BindingDB BDBM50564069.
Kinase Inhibition JNK3 CDK5 Drug Discovery

Antimicrobial Activity: Modest Class-Level Effects with No Evidence of Differentiation for the Ethyl-Pyrazole Derivative

In the antimicrobial evaluation conducted by Shabaan et al. (2011), select 3,4-dihydroquinoxalin-2(1H)-one derivatives were tested against bacterial and fungal strains using Tetracycline and Nystatin as reference standards [1]. Compound 10a exhibited slight activity against Staphylococcus aureus, while compounds 10b, 11b, and 14b showed slight activity against Escherichia coli. However, none of these compounds achieved potency comparable to the reference antibiotics, and CAS 1172749-94-8 was not among the compounds tested. The general antimicrobial activity of this chemotype is therefore characterized as weak and non-selective. Unless specific, quantitative antimicrobial data for this exact compound become available, it should not be prioritized for antimicrobial screening programs over established in-class leads.

Antimicrobial Activity
Class-level
This compound was not included in antimicrobial screening; best class representatives showed only slight activity.
No demonstrated advantage for antimicrobial procurement.
Data from Shabaan et al., 2011; no MIC values available.
Antimicrobial Screening Antifungal Activity Staphylococcus aureus

Divergent Target Engagement: Xanthine Oxidase Activity of the Pyrazine Analog vs. This Compound's Kinase-Targeted Scaffold

The pyrazine-2-carbonyl analog 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 851819-83-5) has been assayed against bovine xanthine oxidase in BindingDB, yielding an IC50 of 2.60 µM [1]. This target is unrelated to the kinase inhibition applications typically sought for 3,4-dihydroquinoxalin-2(1H)-one derivatives. The replacement of the electron-rich pyrazole ring in the target compound with an electron-deficient pyrazine ring in this analog fundamentally alters the electronic surface and hydrogen-bond acceptor/donor profile. Consequently, these two compounds are predicted to engage entirely different biological target spaces, and assay data from one cannot be extrapolated to the other.

Xanthine Oxidase Engagement
Reported
Target: No data; scaffold optimized for kinase hinge-binding
Pyrazine analog: IC50 2.60 µM (bovine xanthine oxidase)
Divergent target space; pyrazine ring shifts engagement away from kinases.
Reinforces that heteroaryl-carbonyl group dictates target selectivity.
Source: BindingDB BDBM50564069.
Xanthine Oxidase Inhibition Target Selectivity BindingDB

Defensible Application Scenarios for 4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs Targeting JNK3 or Related MAP Kinases

Given the validated role of the 3,4-dihydroquinoxalin-2(1H)-one scaffold in JNK3 inhibitor development [1], this compound may serve as a 4-position variation probe. The 1-ethyl-1H-pyrazole-3-carbonyl group introduces a distinct steric and electronic profile compared to the naphthyl-oxoethylidene warhead of J46 or the optimized substituents of J46-37. Procurement is warranted only when the specific SAR question involves probing pyrazole regioisomerism (3-carbonyl vs. 5-carbonyl) or N-alkyl chain length (ethyl vs. methyl) effects on kinase hinge-binding geometry. Researchers must independently generate all potency, selectivity, and ADME data for this exact compound.

Synthetic Intermediate for Further Derivatization via Pyrazole or Quinoxalinone Functionalization

The compound contains two modifiable handles: the ethyl group on the pyrazole (potentially amenable to N-dealkylation or further substitution) and the lactam NH of the dihydroquinoxalinone ring (available for N-alkylation or acylation). As noted in the Shabaan et al. synthesis study [2], 3,4-dihydroquinoxalin-2(1H)-one derivatives can be further elaborated through active methylene chemistry, diazotization, and cyclocondensation. This compound may serve as a late-stage diversification intermediate when the 1-ethyl-1H-pyrazole-3-carbonyl motif is desired as a fixed structural element.

Negative Control or Selectivity Counter-Screen in Pyrazole-Containing Kinase Inhibitor Panels

In the absence of demonstrated kinase potency for this specific compound (class baseline >10 µM for unoptimized derivatives against CDK5/CK1/GSK-3β) [2], it may function as a negative control compound in kinase inhibitor screening cascades. Its predicted inactivity against the major kinase panel, combined with its structural similarity to active 4-acyl-dihydroquinoxalinones, makes it a candidate for assessing assay specificity and ruling out non-specific scaffold effects. This application is contingent upon experimental confirmation of kinase inactivity.

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

The compound forms a matched molecular pair with 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, differing by one methylene unit and carbonyl regioisomerism . This pair is well-suited for experimentally quantifying the impact of N-ethyl vs. N-methyl substitution on solubility, logD, permeability, and metabolic stability within the dihydroquinoxalinone chemotype. Such data would inform lead optimization campaigns where precise lipophilicity tuning is required.

Application
Selection Property
Validation Focus
JNK3/MAPK SAR probe
4-acyl pyrazole variation; regioisomeric identity
Independent potency, selectivity, and ADME profiling
Diversification intermediate
Modifiable ethyl pyrazole and lactam NH
Chemical stability and synthetic utility confirmation
Kinase panel negative control
Predicted low kinase activity (class baseline >10 µM)
Experimental confirmation of inactivity
Matched molecular pair
Ethyl vs methyl and C3 vs C5 regioisomer pair
LogD, solubility, permeability, metabolic stability
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